molecular formula C5H7N2O2+ B14180851 1,3-Dimethoxypropadiene-1-diazonium CAS No. 918108-37-9

1,3-Dimethoxypropadiene-1-diazonium

Katalognummer: B14180851
CAS-Nummer: 918108-37-9
Molekulargewicht: 127.12 g/mol
InChI-Schlüssel: GAIKYHNSMAKHMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethoxypropadiene-1-diazonium is a diazonium compound characterized by the presence of a diazonium group attached to a 1,3-dimethoxypropadiene backbone. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxypropadiene-1-diazonium typically involves the diazotization of 1,3-dimethoxypropadiene. This process can be carried out by treating 1,3-dimethoxypropadiene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (close to 0°C) to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the preparation of diazonium compounds like this compound can be optimized using flow chemistry techniques. Flow chemistry allows for continuous production, improved safety, and better control over reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethoxypropadiene-1-diazonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Halides, hydroxides, and cyanides.

    Azo Compounds: Formed through coupling reactions with aromatic compounds.

Wirkmechanismus

The mechanism of action of 1,3-Dimethoxypropadiene-1-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, including nucleophilic substitution and coupling reactions. The reactivity of the diazonium ion is due to the presence of the N-N triple bond, which makes it a good leaving group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dimethoxypropadiene-1-diazonium is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

918108-37-9

Molekularformel

C5H7N2O2+

Molekulargewicht

127.12 g/mol

InChI

InChI=1S/C5H7N2O2/c1-8-4-3-5(7-6)9-2/h4H,1-2H3/q+1

InChI-Schlüssel

GAIKYHNSMAKHMK-UHFFFAOYSA-N

Kanonische SMILES

COC=C=C([N+]#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.